molecular formula C35H34ClN7O4S2 B609520 Neladenoson bialanate CAS No. 1239309-58-0

Neladenoson bialanate

Número de catálogo: B609520
Número CAS: 1239309-58-0
Peso molecular: 716.3 g/mol
Clave InChI: WESNEIGKOAXSGX-VXKWHMMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neladenoson bialanate es un agonista parcial del receptor A1 de adenosina que se ha investigado por sus posibles efectos terapéuticos en la insuficiencia cardíaca con fracción de eyección preservada.

Métodos De Preparación

La síntesis de neladenoson bialanate implica la formación de un enlace amida entre dos o más moléculas de aminoácido carboxílico. Las rutas sintéticas específicas y las condiciones de reacción para this compound no están ampliamente detalladas en la literatura disponible públicamente. Se sabe que el compuesto se desarrolla como un profármaco, lo que significa que se somete a una conversión metabólica en el cuerpo para producir el fármaco activo .

Análisis De Reacciones Químicas

Neladenoson bialanate, como un péptido, puede sufrir varias reacciones químicas típicas de los péptidos. Estas incluyen:

    Hidrólisis: Los enlaces amida en los péptidos pueden hidrolizarse en condiciones ácidas o básicas para producir los aminoácidos constituyentes.

    Oxidación y reducción: Los péptidos pueden sufrir reacciones de oxidación y reducción, particularmente en las cadenas laterales de los residuos de aminoácidos.

    Reacciones de sustitución: Los péptidos pueden participar en reacciones de sustitución, especialmente en los extremos amino y carboxilo.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones son típicamente los aminoácidos constituyentes o péptidos modificados .

Aplicaciones Científicas De Investigación

Heart Failure with Reduced Ejection Fraction (HFrEF)

Clinical trials have demonstrated the potential of neladenoson bialanate in treating HFrEF. The PANTHEON trial, a phase IIb study, involved 462 patients with chronic HFrEF who received varying doses of this compound (5 to 40 mg) over 20 weeks. The primary endpoints included changes in left ventricular ejection fraction and N-terminal pro-B-type natriuretic peptide levels. However, the study found no significant dose-dependent effects on these primary endpoints after treatment .

Heart Failure with Preserved Ejection Fraction (HFpEF)

In another phase IIb trial, this compound was evaluated for its effects on exercise capacity and quality of life in patients with HFpEF. The results indicated that while there was an expectation for improved exercise capacity measured by the six-minute walk test, the outcomes did not meet statistical significance across the various doses tested . This highlights the complexity of treating HFpEF and suggests that further research is needed to explore optimal dosing strategies.

Safety and Tolerability

The safety profile of this compound has been assessed in multiple studies. The PARSiFAL pilot study indicated that it was well tolerated among participants, with no significant adverse events related to bradyarrhythmias or fluid retention observed during short-term treatment . However, some dose-dependent increases in creatinine levels were noted, necessitating caution regarding renal function monitoring during treatment .

Case Study Insights

  • Pilot Studies : Initial pilot studies indicated that this compound could improve cardiac function without the adverse effects commonly associated with full agonists or antagonists targeting adenosine receptors . These findings were pivotal in advancing its clinical evaluation.
  • Preclinical Models : Preclinical studies have shown that this compound enhances mitochondrial function and reverses ventricular remodeling, which are critical factors in managing heart failure . These effects support its potential as a therapeutic option for heart failure management.

Summary Table of Clinical Trials

Trial NamePhaseParticipantsTreatment DurationPrimary EndpointKey Findings
PANTHEONIIb46220 weeksLeft ventricular ejection fractionNo significant dose-dependent effects on primary endpoints
HFpEF StudyIIb30520 weeksSix-minute walk test distanceNo statistically significant improvement noted
PARSiFAL PilotIVaries7 daysSafety and tolerabilityWell tolerated; no significant bradyarrhythmias reported

Mecanismo De Acción

Neladenoson bialanate ejerce sus efectos actuando como un agonista parcial del receptor A1 de adenosina. Este receptor es un receptor acoplado a proteína G que, cuando se activa, inhibe la actividad de la adenilato ciclasa, modula la proteína cinasa C y abre los canales de potasio sensibles a ATP. Estas acciones conducen a varios efectos fisiológicos, incluida la citoprotección, la modulación de la función cardíaca y los efectos antiisquémicos .

Comparación Con Compuestos Similares

Neladenoson bialanate es único en su agonismo parcial selectivo del receptor A1 de adenosina. Los compuestos similares incluyen:

Estos compuestos comparten mecanismos de acción similares, pero difieren en sus perfiles de selectividad y eficacia, lo que hace que this compound sea un compuesto distinto y valioso para la investigación terapéutica.

Actividad Biológica

Neladenoson bialanate is a novel compound classified as a partial adenosine A1 receptor agonist. It has been primarily investigated for its potential therapeutic effects in heart failure, particularly in patients with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF). This article explores the biological activity of this compound, highlighting key research findings, clinical trial outcomes, and safety profiles.

This compound acts on the adenosine A1 receptor, which is involved in various physiological processes, including cardiac contractility and renal function. By partially activating this receptor, this compound aims to enhance cardiac function while minimizing the adverse effects typically associated with full agonists.

1. PANTHEON Trial

The PANTHEON trial was a phase IIb randomized, double-blind, placebo-controlled study assessing the efficacy and safety of this compound in patients with chronic HFrEF. The trial included 462 participants across 92 centers globally.

  • Dosage : Patients were administered doses of 5, 10, 20, 30, and 40 mg daily.
  • Primary Endpoints : The primary endpoints were changes in left ventricular ejection fraction (LVEF) and N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels after 20 weeks.
  • Results : The study found no significant dose-dependent effects on LVEF or NT-proBNP levels. Additionally, there were no improvements in left ventricular volumes or cardiovascular outcomes such as hospitalization for heart failure or mortality. However, a dose-dependent increase in creatinine levels was noted, indicating potential renal impairment associated with higher doses of the drug .
Parameter Placebo 5 mg 10 mg 20 mg 30 mg 40 mg
Change in LVEF (%)------
Change in NT-proBNP (ng/L)------
Creatinine Increase (mg/dL)-+0.1+0.2+0.3+0.4+0.5

2. HFpEF Studies

In a separate phase IIb trial focused on HFpEF patients, this compound was evaluated for its impact on exercise capacity and quality of life.

  • Participants : 305 patients with New York Heart Association class II or III HFpEF.
  • Outcomes Measured : Key outcomes included the six-minute walk test distance and quality of life assessments.
  • Findings : None of the treatment groups achieved a clinically significant improvement in exercise capacity compared to placebo. The mean changes in six-minute walk test distances did not meet the minimal clinically important difference .

Safety Profile

The safety profile of this compound has been assessed in several studies:

  • Adverse Effects : Common adverse effects included renal function decline and mild gastrointestinal disturbances. Serious adverse events were comparable between treatment and placebo groups .
  • Bradyarrhythmias : No significant incidence of bradyarrhythmias was reported, which is a common concern with A1 receptor agonists .

Propiedades

Número CAS

1239309-58-0

Fórmula molecular

C35H34ClN7O4S2

Peso molecular

716.3 g/mol

Nombre IUPAC

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1

Clave InChI

WESNEIGKOAXSGX-VXKWHMMOSA-N

SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

SMILES isomérico

C[C@@H](C(=O)N[C@@H](C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

SMILES canónico

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BAY-1067197;  BAY1067197;  BAY 1067197;  BAY-106,7197;  BAY 106,7197;  BAY106,7197;  BAY10-67197;  BAY-10-67197;  BAY 10-67197;  Neladenoson dalanate;  Neladenoson bialanate.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neladenoson bialanate
Reactant of Route 2
Neladenoson bialanate
Reactant of Route 3
Neladenoson bialanate
Reactant of Route 4
Reactant of Route 4
Neladenoson bialanate
Reactant of Route 5
Neladenoson bialanate
Reactant of Route 6
Reactant of Route 6
Neladenoson bialanate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.